molecular formula C12H15NO3 B8719328 4-(N-Methylcarbamoyl)-3-phenylbutyric acid

4-(N-Methylcarbamoyl)-3-phenylbutyric acid

Cat. No. B8719328
M. Wt: 221.25 g/mol
InChI Key: SFKCXYACNRNCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Methylcarbamoyl)-3-phenylbutyric acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(N-Methylcarbamoyl)-3-phenylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Methylcarbamoyl)-3-phenylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(N-Methylcarbamoyl)-3-phenylbutyric acid

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-(methylamino)-5-oxo-3-phenylpentanoic acid

InChI

InChI=1S/C12H15NO3/c1-13-11(14)7-10(8-12(15)16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

SFKCXYACNRNCFE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-phenylglutaric anhydride (500 mg, 2.63 mmol) in THF was added to a mixture of methylamine hydrochloride (266 mg, 3.94 mmol) and triethylamine (1.1 mL, 0.80 g, 7.9 mmol) in 4.0 mL of THEF. After 1.5 h, additional methylamine hydrochloride (177 mg, 2.62 mmol) and triethylamine (0.36 mL, 0.26 g, 2.6 mmol) were added and stirring was continued overnight at room temperature. The reaction was partitioned between 50 mL of ethyl acetate and 25 mL of 2.0 N aqueous HCl. The aqueous layer was extracted with 2×25 mL of ethyl acetate. The combined ethyl acetate layers were washed with 50 mL of brine, dried over sodium sulfate, and evaporated to give 518 mg of the title compound as a white solid. 1NMR (400 MHz, CD3OD): δ 7.29-7.22 (m, 4H), 7.20-7.14 (m, 1H), 3.58 (tt, 1H, J=9, 7 Hz), 2.68 (dd, 1H, J=15, 7 Hz), 2.59 (dd, 1H, J=15, 9 Hz), 2.57 (s, 3H), 2.55 (dd, 1H, J=15, 7 Hz), 2.44 (dd, 1H, J=15, 9 Hz). Mass spectrum (NH3 /CI): m/z=222 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Two

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